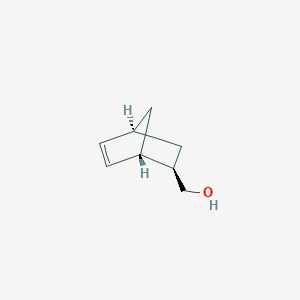
Exo-5-norbornene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-5-Norbornene-2-methanol is a derivative of norbornene, a bicyclic hydrocarbon. This compound is widely used as a monomer in the synthesis of polynorbornenes through vinyl polymerization or ring-opening metathesis polymerization (ROMP). It is also utilized as an intermediate in the synthesis of photoresist materials and various pharmaceutically and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Exo-5-Norbornene-2-methanol can be synthesized through the hydrolysis of exo-5-norbornene-2-carboxylic acid esters. The reaction typically involves the use of water and a base such as sodium methoxide or potassium tert-butoxide. The reaction conditions favor the formation of the exo-isomer over the endo-isomer .
Industrial Production Methods: In industrial settings, the compound is often produced through the co-polymerization of 5-norbornene-2-methanol with ethylene using heterogeneous silica-supported catalysts. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Exo-5-Norbornene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Exo-5-norbornene-2-carboxylic acid.
Reduction: Exo-5-norbornane-2-methanol.
Substitution: Exo-5-norbornene-2-halides or exo-5-norbornene-2-amines.
Scientific Research Applications
Exo-5-Norbornene-2-methanol has a wide range of applications in scientific research:
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical compounds due to its unique structure and reactivity.
Industry: Employed in the production of photoresist materials used in semiconductor manufacturing.
Mechanism of Action
The mechanism of action of exo-5-norbornene-2-methanol primarily involves its role as a monomer in polymerization reactions. In ring-opening metathesis polymerization (ROMP), the compound reacts with a catalyst, typically a ruthenium-based metal carbene complex, to form long polymer chains. The release of ring strain from the cyclic olefin drives the polymerization process .
Comparison with Similar Compounds
Endo-5-Norbornene-2-methanol: The endo isomer of the compound, which shows different reactivity in polymerization reactions.
5-Norbornene-2-carboxylic acid: Another norbornene derivative used in similar applications.
Oxanorbornene derivatives: These compounds also undergo ring-opening metathesis polymerization but show different reactivity compared to exo-5-norbornene-2-methanol.
Uniqueness: this compound is unique due to its higher reactivity in ring-opening metathesis polymerization compared to its endo isomer. This makes it particularly valuable in the synthesis of polynorbornenes with high thermal stability and transparency .
Properties
CAS No. |
67505-46-8 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |
InChI Key |
LUMNWCHHXDUKFI-RNJXMRFFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CO |
Canonical SMILES |
C1C2CC(C1C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
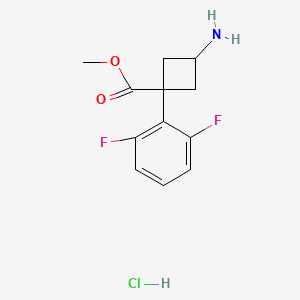
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
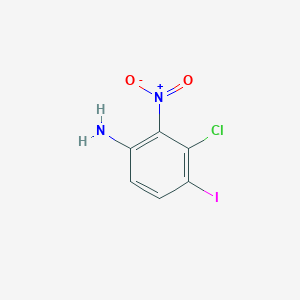
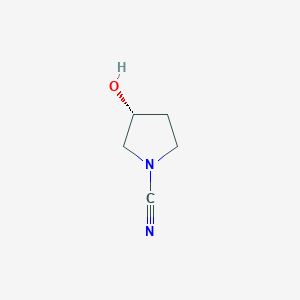
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
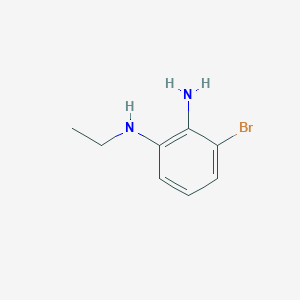
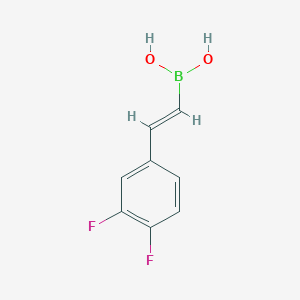

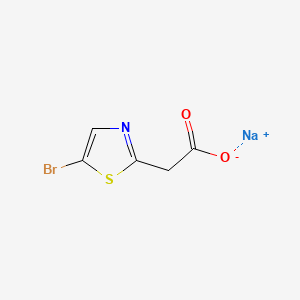
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)

